(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound characterized by the presence of both a pyrazole ring and a pyridine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator. The molecular formula for this compound is CHNO, and it is recognized by the CAS number 1624261-03-5.
The compound is typically synthesized through the reaction of 4-aminopyridine with suitable pyrazole derivatives. The synthesis can be optimized for various conditions, including laboratory and industrial settings, to yield high purity and efficiency.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen-containing rings. It can also be classified within pharmacologically active compounds due to its potential therapeutic effects.
The synthesis of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol generally involves several steps:
In laboratory settings, the reaction conditions are carefully controlled to optimize yield and purity. For industrial production, continuous flow reactors may be employed to maintain consistent reaction conditions, enhancing scalability and efficiency.
The molecular structure of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol features:
Key structural data include:
The compound can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Physical properties include:
Chemical properties encompass:
Relevant data indicate that the compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol has several scientific applications:
The construction of the 1-(4-aminopyridin-2-yl)pyrazole core relies on N-arylation strategies that exploit the differential reactivity of hydrazine derivatives and halogenated pyridines. Key methodologies include:
Table 1: Regioselective Synthesis Methods for Pyrazole-Aminopyridine Cores
Method | Conditions | Key Regioselectivity | Yield Range |
---|---|---|---|
Cu/QCT Catalyzed N-Arylation | KOtBu, DMSO, 80°C | N1 vs. N2 selectivity >20:1 | 75–92% |
One-Pot Aldehyde/Ketone Route | Hydrazine·HCl, Br₂/DMSO-O₂, RT | 3,5-Disubstitution control | 68–85% |
Ag-Mediated [3+2] Cycloaddition | Ag₂O, CH₃CN, 60°C | Broad substrate scope | 70–95% |
I₂-Mediated Oxidative C-N | I₂, NaHCO₃, AcOH, 80°C | 1,3,5-Trisubstituted pyrazoles | 65–88% |
The hydroxymethyl group at C4 is introduced or modified via Pd-catalyzed transformations:
Table 2: Palladium-Catalyzed Modifications at Pyrazole-C4 Position
Reaction Type | Catalyst/Ligand | Conditions | Compatibility | Yield |
---|---|---|---|---|
Suzuki Coupling | Pd(OAc)₂/tBuBrettPhos | K₃PO₄, dioxane, 80°C | Tolerates -NH₂ on pyridine | 78–92% |
Reductive Hydroxymethylation | Pd₂(dba)₃/XPhos | (Boc-ONH)CH₂Bpin, then TFA | Boc-protected -NH₂ needed | 70% |
Stille Coupling | Pd(PPh₃)₄/AsPh₃ | (CH₃)₃SnCH₂OH, toluene, 90°C | Low yield due to Sn toxicity | 45% |
Orthogonal protection is critical for selective functionalization:
Table 3: Protecting Group Compatibility and Deprotection Conditions
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Stability Profile |
---|---|---|---|---|
4-Aminopyridine -NH₂ | Boc | (Boc)₂O, Et₃N, THF | 50% TFA/DCM, 30 min | Stable to piperidine, TBAF |
4-Aminopyridine -NH₂ | Cbz | Cbz-Cl, NaHCO₃, dioxane/H₂O | Pd/C, H₂ (1 atm), 4h | Stable to TFA, labile to H₂ |
CH₂OH | TBDMS | TBDMSCl, imidazole, DMF | TBAF (1M in THF) or AcOH/THF/H₂O | Stable to Boc removal |
CH₂OH | Ac | Ac₂O, pyridine | 0.5M K₂CO₃/MeOH, 4h | Labile to strong bases |
Derivatization targets both functional groups to optimize drug-like properties:
Table 4: Bioactivity of Key Derivatives from Post-Synthetic Modifications
Derivative | Modification Site | Biological Activity | MIC/MBC (mg/L) | MBC/MIC Ratio |
---|---|---|---|---|
12 (R=4-CHO-C₆H₄SO₂-) | -NH₂ (sulfonamide) | Antibacterial vs. E. coli, S. aureus | 134.9 (EC), 168.7 (SA) | 1.0–1.2 |
14 (R=4-OH-C₆H₄-) | -NH₂ (amide) | Selective vs. L. monocytogenes | 134.6 (LM) | 1.2 |
Succinate-PEG conjugate | -CH₂OH (ester) | Enhanced cellular uptake | Not determined | N/A |
3-CF₃-phenylurea derivative | -NH₂ (urea) | Broad-spectrum antibacterial | 89.2–152.4 | 1.3–1.8 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2